Problem: substituting with Diphenyltin dichloride releases corrosive HCl and chloride contamination, unusable for electronics/pharma. Solution: Diphenyltin oxide (CAS 2273-51-0) is a chloride-free organotin precursor with thermal stability up to 320°C. - Chloride-free synthesis for pharma intermediates & catalysts. - Robust up to 320°C for polycondensation/esterification. - Key building block for diorganotin biocides. Inquire for bulk availability.
Diphenyltin oxide (CAS 2273-51-0) is a solid, polymeric organotin compound characterized by a distannoxane (-Sn-O-)n ladder structure. It primarily serves as a crucial intermediate for synthesizing other di- and triphenyltin compounds, such as carboxylates and halides, and functions as a Lewis acid catalyst in various polymerization and esterification reactions. Its high melting point and insolubility in water are key handling and processing characteristics that distinguish it from other organotin precursors.
Substituting Diphenyltin oxide with seemingly similar compounds like Diphenyltin dichloride or Dibutyltin oxide introduces significant process and performance trade-offs. Using the dichloride analog introduces corrosive HCl during hydrolysis and potential chloride contamination in the final product, which is unacceptable in many electronic and pharmaceutical applications. Opting for an alkyltin oxide, such as the common catalyst Dibutyltin oxide, fundamentally alters catalytic activity and selectivity due to the different electronic and steric effects of aryl versus alkyl groups, impacting reaction kinetics and final polymer properties. Therefore, direct substitution is rarely feasible without extensive process re-validation and can compromise product purity and performance.
Diphenyltin oxide serves as a direct, chloride-free precursor for synthesizing organotin carboxylates. Unlike reactions starting with Diphenyltin dichloride, which require a base to neutralize HCl byproducts and subsequent filtration of salt waste, the oxide reacts directly with carboxylic acids, producing only water as a byproduct. This simplifies purification, eliminates a filtration step, and avoids potential chloride contamination in the final active compound, a critical consideration for applications with stringent purity requirements.
| Evidence Dimension | Byproduct of Carboxylation Reaction |
| Target Compound Data | H₂O (Water) |
| Comparator Or Baseline | Diphenyltin dichloride: HCl (Hydrochloric acid), requiring neutralization and salt filtration |
| Quantified Difference | Eliminates corrosive acid byproduct and salt waste stream |
| Conditions | Condensation reaction with carboxylic acids |
This enables a cleaner, more efficient synthesis route for high-purity organotin compounds where halide contamination is a critical failure point.
Diphenyltin oxide exhibits significantly higher thermal stability than related organotin hydroxides. Thermogravimetric analysis (TGA) shows Diphenyltin oxide is stable up to its decomposition point of approximately 320°C. In contrast, Triphenyltin hydroxide begins to decompose at a much lower temperature, around 45-80°C, via dehydration to form bis(triphenyltin) oxide. This superior thermal resilience makes Diphenyltin oxide suitable for use in high-temperature polymer processing and catalysis where less stable precursors would prematurely degrade.
| Evidence Dimension | Decomposition Onset Temperature |
| Target Compound Data | ~320 °C |
| Comparator Or Baseline | Triphenyltin hydroxide: ~45-80 °C (initial dehydration step) |
| Quantified Difference | >240 °C higher decomposition temperature |
| Conditions | Thermogravimetric Analysis (TGA) |
The higher thermal stability allows its use in demanding, high-temperature applications where other organotin precursors would fail.
Within organotin compounds, biological activity is highly dependent on the number and type of organic substituents. Tri-substituted compounds like triphenyltins are generally the most potent biocides. Studies on antifungal activity against *Fusarium oxysporum* show that while Diphenyltin oxide itself has modest activity, its carboxylate derivatives are significantly more active. However, the triphenyltin benzoate analog demonstrated the highest activity in the same study, with a minimum inhibitory concentration (MIC) of approximately 0.7 mM. This positions Diphenyltin oxide as a precursor for moderately active biocides, distinct from the more aggressive (and more regulated) tri-substituted analogs.
| Evidence Dimension | Antifungal Activity (vs. F. oxysporum) |
| Target Compound Data | Lower activity than its carboxylate derivatives and tri-substituted analogs. |
| Comparator Or Baseline | Triphenyltin benzoate: Highest activity in the series (MIC ≈ 0.7 mM). |
| Quantified Difference | Serves as a precursor to biocides with a different activity/regulatory profile than top-tier triorganotins. |
| Conditions | In-vitro antifungal assay against Fusarium oxysporum. |
This allows for the synthesis of application-specific biocides, providing a different efficacy and toxicological profile compared to the more common and highly regulated triphenyltin-based alternatives.
As a chloride-free starting material, Diphenyltin oxide is the preferred precursor for synthesizing organotin carboxylates and other derivatives where residual halides would be detrimental to downstream catalytic processes or final product purity, such as in pharmaceutical intermediates.
The compound's high thermal stability up to 320°C makes it a robust catalyst for polycondensation and esterification reactions that occur at elevated temperatures, ensuring catalyst integrity throughout the manufacturing of specialty polymers and resins.
Serves as a key building block for producing diorganotin-based biocides. This allows for the creation of active ingredients with a tailored efficacy and regulatory profile, distinct from the more common and highly potent triorganotin alternatives like Triphenyltin hydroxide.
Irritant